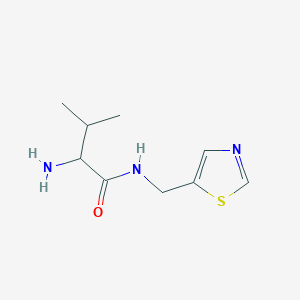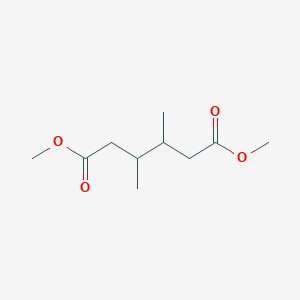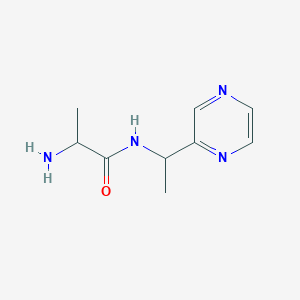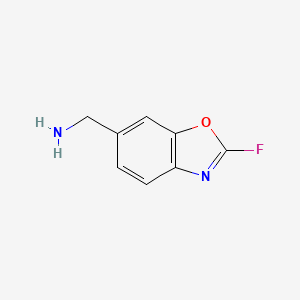
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethyl, iodo, methoxy, and trifluoromethyl groups attached to a pyridine ring. The incorporation of fluorinated moieties into the framework of bioactive compounds is of high importance in medicinal and agricultural chemistry, as fluorinated entities can modulate the biological and physiological activity of a compound by enhancing its lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
The synthesis of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be achieved through various synthetic routes. One common method involves the trifluoromethylation of 4-iodobenzene . Another approach is the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers catalyzed by fac-Ir(ppy)3 under blue LED irradiation, followed by one-pot condensation with ammonium acetate . Industrial production methods often involve metal-catalyzed cross-couplings and C-H difluoromethylation of pyridines without pre-installed functional groups .
Chemical Reactions Analysis
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodo and methoxy positions.
Cross-Coupling: Metal-catalyzed cross-coupling reactions are commonly used to introduce various functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, blue LED irradiation, and ammonium acetate. Major products formed from these reactions include various substituted pyridines and pyridinium salts .
Scientific Research Applications
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group possesses an acidic proton, which may interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties . The compound’s fluorinated moieties enhance its ability to modulate biological activity by increasing lipophilicity and metabolic stability .
Comparison with Similar Compounds
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)pyridine: This compound is a pyridine derivative with a trifluoromethyl group, used in the synthesis of metal-organic frameworks and methiodide salts.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound acts as a reactant in the preparation of aminopyridines and as a catalytic ligand for regioselective preparation of tetramethylbiphenyls.
Chloro-bis(trifluoromethyl)pyridine: This compound is synthesized in high yield and used in various chemical reactions.
The uniqueness of this compound lies in its combination of difluoromethyl, iodo, methoxy, and trifluoromethyl groups, which provide a unique set of chemical and biological properties.
Properties
Molecular Formula |
C8H5F5INO |
|---|---|
Molecular Weight |
353.03 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H5F5INO/c1-16-7-5(8(11,12)13)3(6(9)10)2-4(14)15-7/h2,6H,1H3 |
InChI Key |
DUOUVYVUEAHFPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-[(3-Cyano-3,4-dihydropyrazol-2-yl)-(2-oxoethyl)amino]ethylamino]pyridine-3-carbonitrile;dihydrochloride](/img/structure/B14795776.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)



![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

